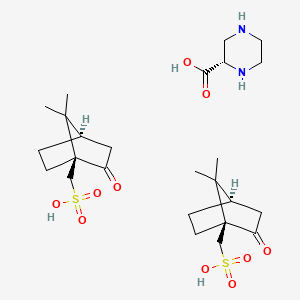
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (2-CFDMA-HCl) is a synthetic organic compound used in a variety of scientific and medical research applications. This compound is a modified form of acetic acid and is used as an intermediate in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, as well as in the synthesis of some industrial chemicals. 2-CFDMA-HCl is a versatile compound that can be used in a variety of ways to facilitate scientific research.
Mécanisme D'action
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is a versatile compound that can be used to facilitate a variety of chemical reactions. It acts as a catalyst in reactions involving the addition of a nucleophile to a carbon-carbon double bond. It also facilitates the formation of a new carbon-carbon bond in reactions involving the addition of an electrophile to an alkene. Additionally, it can be used to facilitate the formation of a new carbon-carbon bond in reactions involving the addition of a nucleophile to an alkene.
Effets Biochimiques Et Physiologiques
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, it has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in laboratory experiments has several advantages. It is a highly versatile compound that can be used to facilitate a variety of chemical reactions. Additionally, it is relatively inexpensive and easy to obtain. Furthermore, it is highly soluble in water, making it suitable for use in aqueous solutions.
However, there are some limitations to the use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in laboratory experiments. It is toxic and should be handled with care. Additionally, it is volatile and should be stored in a cool, dry place. Furthermore, it is sensitive to light and should be protected from light exposure.
Orientations Futures
The use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in scientific research is likely to increase in the future. It is a versatile compound that can be used in a variety of ways to facilitate scientific research. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a promising compound for the development of new pharmaceuticals and industrial chemicals. Furthermore, it is relatively inexpensive and easy to obtain, making it a cost-effective reagent for use in laboratory experiments.
Applications De Recherche Scientifique
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, industrial chemicals, and other compounds. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12;/h3-5,9H,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWQFKHEMOFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=C(C=CC=C1Cl)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)









